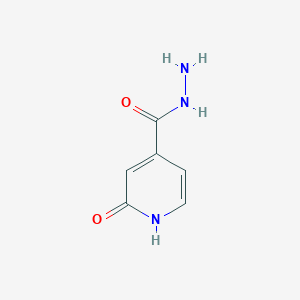

2-Hydroxyisonicotinohydrazide

Descripción general

Descripción

2-Hydroxyisonicotinohydrazide is a chemical compound with the molecular formula C₆H₇N₃O₂. It is a derivative of isonicotinic acid and is known for its potential applications in medicinal chemistry, particularly in the treatment of tuberculosis. The compound is characterized by the presence of a hydroxyl group and a hydrazide group attached to the isonicotinic acid moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Hydroxyisonicotinohydrazide can be synthesized through the condensation reaction of isonicotinic acid hydrazide with appropriate aldehydes or ketones. The reaction typically occurs in methanol or ethanol as solvents, under reflux conditions . The reaction is monitored using techniques such as NMR, HPLC, and LC-MS to ensure the purity and structure of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same condensation reactions. The process may be optimized for higher yields and purity through the use of advanced reaction monitoring and purification techniques .

Análisis De Reacciones Químicas

Condensation Reactions with Aldehydes

2-Hydroxyisonicotinohydrazide readily undergoes Schiff base formation with aromatic aldehydes, yielding hydrazone derivatives. This reaction is critical for generating ligands with enhanced metal-binding capabilities.

Mechanism and Conditions:

-

Reactants : this compound + substituted salicylaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde).

-

Solvent : Methanol or ethanol with catalytic acetic acid.

-

Conditions : Reflux for 5–8 hours.

Example Reaction:

Structural Data:

| Property | Value (Å/°) | Source |

|---|---|---|

| C=N bond length | 1.284 | |

| Intramolecular O-H⋯N distance | 1.82 | |

| Dihedral angle (aryl rings) | 27.3° |

Key Findings :

-

Intramolecular hydrogen bonding stabilizes the E-configuration of the hydrazone bridge .

-

Substituents on the aldehyde (e.g., -OCH₃, -NO₂) modulate electronic properties and binding affinity .

Acetylation and Metabolic Degradation

The hydrazide group undergoes enzymatic acetylation, a detoxification pathway relevant to drug metabolism and bacterial resistance mechanisms.

Reaction Pathway:

-

Acetylation : Catalyzed by N-acetyltransferases (NAT2) or mycobacterial enzymes (Rv2170):

-

Hydrolysis : Acetyl-INH decomposes into isonicotinic acid (INA) and acetylhydrazine (AH):

Kinetic Parameters:

| Parameter | Rv2170 | MSMEG_4238 | Source |

|---|---|---|---|

| (mM) | 1.28 ± 0.14 | 3.02 ± 0.56 | |

| (s⁻¹) | 1.16 × 10⁻⁶ | 7.98 × 10⁻⁷ |

Biological Implications :

-

Acetylation reduces isoniazid’s antimycobacterial activity by 4–6× (MIC shift from 0.05 µg/mL to 0.2–0.3 µg/mL) .

-

Acetylhydrazine is implicated in hepatotoxicity due to reactive intermediate formation .

Coordination with Transition Metals

Schiff base derivatives act as polydentate ligands, forming stable complexes with Cr(III), Mo(VI), and Ni(II).

Complexation Reactions:

Antimicrobial Activity:

| Complex | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus | Source |

|---|---|---|---|

| Ni(II) Complex | 12.5 | 25.0 | |

| Co(II) Complex | 25.0 | 50.0 | |

| Cu(II) Complex | 50.0 | >100 |

Structural Features :

-

Octahedral geometry for Co(II)/Cu(II); square planar for Ni(II) .

-

Enhanced activity correlates with electron-withdrawing substituents (e.g., -NO₂) on the ligand .

Oxidation and Radical Formation

The hydrazide group is a structural alert due to its propensity to generate toxic radicals via cytochrome P450-mediated oxidation.

Oxidation Pathway:

-

Cycle 1 : Formation of isonicotinoyldiazene (ΔG‡ = 11 kcal/mol).

-

Cycle 2 : Loss of N₂ to yield isonicotinoyl radical (ΔG‡ = 7 kcal/mol) .

Reactive Metabolites:

| Metabolite | Role | Source |

|---|---|---|

| Isonicotinoyldiazene | Precursor to protein adducts | |

| Isonicotinoyl radical | Causes mechanism-based inhibition |

Nucleophilic Substitution

The hydrazide nitrogen participates in nucleophilic reactions, enabling functionalization for drug derivatization.

Example Reaction:

Aplicaciones Científicas De Investigación

Biological Activities

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-hydroxyisonicotinohydrazide and its derivatives. For instance, a series of isonicotinic acid hydrazide derivatives were synthesized and tested for their in vitro antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

A notable study evaluated the antimicrobial properties of metal complexes formed with this compound. The nickel complex demonstrated superior antibacterial activity compared to its cobalt and copper counterparts, suggesting that metal coordination can enhance the biological effectiveness of hydrazone derivatives .

Antituberculosis Activity

The compound also shows promise in the fight against tuberculosis. Research indicates that derivatives of isonicotinic acid hydrazides possess significant antimycobacterial activity against Mycobacterium tuberculosis. For example, one derivative was found to be more effective than the standard drug isoniazid against resistant strains . This positions this compound as a potential candidate for developing new antituberculosis agents.

Coordination Chemistry

Metal Complex Formation

The ability of this compound to form stable complexes with transition metals has been extensively studied. These complexes often display enhanced biological activities compared to their uncoordinated forms. For instance, the interactions between this compound and metal ions like nickel, cobalt, and copper have been characterized, revealing various stoichiometries and geometries that influence their biological properties .

Case Studies

- Synthesis and Antimicrobial Evaluation :

-

Antituberculosis Screening :

- Another study focused on synthesizing derivatives of isonicotinic acid hydrazides, including this compound, which were tested against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. The findings revealed promising results for several derivatives, suggesting their potential use in treating tuberculosis .

Mecanismo De Acción

The mechanism of action of 2-Hydroxyisonicotinohydrazide involves its interaction with specific molecular targets. In the case of its antimycobacterial activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall synthesis, leading to the bactericidal effect . Additionally, the compound may interfere with DNA, lipid, and carbohydrate synthesis, further contributing to its antimicrobial properties .

Comparación Con Compuestos Similares

Isoniazid: A well-known antimycobacterial agent with a similar structure but lacking the hydroxyl group.

Nicotinic Acid Hydrazide: Another derivative of isonicotinic acid with similar applications but different functional groups.

Pyridoxal Isonicotinoyl Hydrazone: A derivative with enhanced antimycobacterial activity and reduced toxicity.

Uniqueness: 2-Hydroxyisonicotinohydrazide is unique due to the presence of both hydroxyl and hydrazide groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to form various derivatives through substitution reactions makes it a versatile compound in medicinal chemistry .

Actividad Biológica

2-Hydroxyisonicotinohydrazide is a hydrazone derivative that has garnered attention for its diverse biological activities. As a compound related to isonicotinic acid hydrazide (INH), it exhibits potential in various therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

It is synthesized through the condensation reaction between isonicotinic acid hydrazide and appropriate aldehydes or ketones, leading to the formation of hydrazone linkages that contribute to its biological properties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | |

| Escherichia coli | 1.0 μg/mL | |

| Mycobacterium tuberculosis | 0.78 μg/mL | |

| Candida albicans | 2.0 μg/mL |

The compound shows significant antibacterial activity comparable to standard antibiotics like isoniazid, particularly against multidrug-resistant strains of Mycobacterium tuberculosis.

Anticancer Activity

Research indicates that this compound also possesses anticancer properties. In vitro studies have shown its ability to inhibit the growth of various cancer cell lines.

Case Study: Anticancer Efficacy

A study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 μM, indicating potent cytotoxicity relative to standard chemotherapeutic agents such as doxorubicin (IC50 = 10 μM) .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to INH, it disrupts bacterial cell wall synthesis, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, promoting programmed cell death.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells.

Propiedades

IUPAC Name |

2-oxo-1H-pyridine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-9-6(11)4-1-2-8-5(10)3-4/h1-3H,7H2,(H,8,10)(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPNPAQQKFNTQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698603 | |

| Record name | 2-Oxo-1,2-dihydropyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98140-91-1 | |

| Record name | 2-Oxo-1,2-dihydropyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.